nAChR Inhibition: Acetylenic Cypermethrin IC₅₀ 1.7 nM vs. Cypermethrin Primary Sodium Channel Activity
Acetylenic Cypermethrin demonstrates potent, selective, and reversible inhibition of nicotinic acetylcholine receptors (nAChR) in the CNS with an IC₅₀ value of 1.7 nM, a potency level reported as comparable to curare . This nAChR inhibitory activity represents a secondary pharmacological mechanism distinct from the primary sodium channel modulation that characterizes Cypermethrin and most commercial pyrethroids. The parent compound Cypermethrin (CAS 52315-07-8) acts primarily via prolonging sodium channel opening and lacks reported nAChR inhibitory potency in this low nanomolar range.
| Evidence Dimension | nAChR inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 nM |
| Comparator Or Baseline | Cypermethrin (parent compound) — no reported nAChR inhibition at this range; primary action via sodium channel modulation |
| Quantified Difference | Qualitative mechanistic divergence: nAChR inhibition (target) vs. sodium channel modulation (comparator) |
| Conditions | In vitro CNS nicotinic acetylcholine receptor assay (ligand-gated ion channel inhibition measurement) |
Why This Matters
This distinct pharmacological profile makes Acetylenic Cypermethrin uniquely suitable as a research tool compound for studying ion channel pharmacology, particularly nAChR-mediated pathways, for which commercial Cypermethrin cannot substitute.
